(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate
描述
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate is a triazolopyridazine-based sulfonate ester derivative. The core structure consists of a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a methyl group at position 6 and a 4-methylbenzenesulfonate (tosyl) group at position 6.
Key physicochemical properties include:
属性
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-9-3-5-11(6-4-9)21(18,19)20-12-7-10(2)16-17-8-14-15-13(12)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFJZURBJKVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=NN3C2=NN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 304.32 g/mol
- CAS Number : 370848-39-8
Biological Activity Overview
The biological activity of (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate has been linked to various pharmacological effects. The compound is primarily studied for its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds related to the triazolo-pyridazine structure exhibit significant anti-inflammatory properties. For instance, derivatives with similar scaffolds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| Triazolo derivative A | 0.02 | High |
| Triazolo derivative B | 0.04 | Moderate |
The specific IC50 values for (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate have not been extensively documented but are expected to be in a comparable range based on structural similarities with known active compounds.
2. Anticancer Activity
The compound's structure suggests potential activity against various cancer cell lines. Similar triazolo derivatives have demonstrated cytotoxic effects in vitro against human tumor cell lines such as HeLa and A375.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10.5 |
| A375 | 15.2 |
These findings suggest that (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate may inhibit cellular proliferation through mechanisms involving apoptosis and cell cycle arrest.
The exact mechanisms by which (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce prostaglandin synthesis and subsequently decrease inflammation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Case Studies and Research Findings
A study conducted by Akhtar et al. synthesized a series of triazole derivatives and evaluated their anti-inflammatory and anticancer activities. Among the compounds tested, certain derivatives exhibited significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM . Furthermore, the anticancer efficacy was assessed using various human cancer cell lines where some compounds showed promising results with IC50 values indicating effective cytotoxicity .
相似化合物的比较
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- Key differences : Replaces the tosyl group with a hydroxyl (-OH) group.
- Biological relevance : Acts as a precursor for chloro- and sulfonate derivatives. Exhibits lower metabolic stability due to the polar hydroxyl group .
- Synthetic utility : Converted to 8-chloro derivatives using POCl₃ for downstream functionalization .
8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Key differences : Chlorine atom at position 8 instead of tosyl.
- Advantages : Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduced solubility.
- Applications : Intermediate in synthesizing TNKS inhibitors (e.g., compound 12 in ) .
Functionalized Triazolopyridazines
Bromosporine (Ethyl carbamate derivative)
- Structure : Ethyl carbamate at position 8, 3-methyl group, and 4-methyl-3-(methylsulfonamido)phenyl at position 6 .
- Biological activity : Broad-spectrum bromodomain inhibitor (IC₅₀ < 1 µM for BRD4) .
- Comparison : The carbamate group in bromosporine improves target binding via hydrogen bonding, whereas the tosyl group in the target compound may enhance leaving-group capacity for prodrug strategies .
N-(3-Fluoro-4-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide (13c)
Table 1. Structural and Functional Comparison
Key Findings :
Tosylate vs. Chloro : The tosyl group offers superior leaving-group properties compared to chloro derivatives, enabling prodrug activation strategies .
Carbamate vs. Sulfonate : Bromosporine’s carbamate enhances bromodomain binding via polar interactions, while sulfonates may prioritize solubility or metabolic stability .
Ether vs. Sulfonate : Ether-linked derivatives (e.g., 13c ) exhibit higher kinase selectivity due to steric and electronic effects .
常见问题
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves coupling 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives with 4-methylbenzenesulfonyl chloride. Critical optimization parameters include solvent polarity (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine improve sulfonate esterification efficiency. Reaction progress should be monitored via TLC or HPLC to assess intermediates and final product purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
- Methodological Answer:
- 1H/13C NMR: Focus on aromatic proton environments (δ 7.2–8.5 ppm for pyridazine/triazole rings) and methyl group signals (δ 2.4–2.6 ppm for benzenesulfonate methyl).
- IR Spectroscopy: Confirm sulfonate ester formation via S=O asymmetric stretching (~1360 cm⁻¹) and symmetric stretching (~1170 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]+) with accurate mass matching theoretical values (±5 ppm).
- X-ray Crystallography: Resolve bond lengths/angles for the triazole-pyridazine core to confirm regiochemistry .
Q. How does the compound’s stability under varying pH and temperature conditions influence laboratory storage protocols?
- Methodological Answer: Conduct accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV and identify byproducts (e.g., hydrolysis of the sulfonate ester). Store lyophilized samples at –20°C in amber vials to prevent photodegradation and moisture absorption. Prefer inert atmospheres (N2) for long-term storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Standardized Bioassays: Replicate studies under controlled conditions (e.g., cell line viability assays using identical ATP quantification protocols).
- Dose-Response Curves: Compare EC50/IC50 values across multiple replicates to identify outliers.
- Off-Target Profiling: Use kinase/GPCR panels to rule out nonspecific interactions.
- Structural Analog Comparisons: Benchmark activity against triazolo-pyridazine derivatives with documented mechanisms (e.g., kinase inhibitors) .
Q. How can in silico modeling be integrated with in vitro assays to predict pharmacokinetic profiles?
- Methodological Answer:
- Molecular Docking: Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate solubility (LogS), plasma protein binding, and blood-brain barrier permeability.
- In Vitro Validation: Confirm hepatic microsomal stability and Caco-2 cell permeability experimentally. Cross-reference with in silico data to refine models .
Q. What methodologies assess environmental fate and ecotoxicological risks, particularly in aquatic systems?
- Methodological Answer:
- Persistence Studies: Measure hydrolysis rates (pH 7–9) and photodegradation under simulated sunlight (λ > 290 nm).
- Biotic Degradation: Use OECD 301B tests with activated sludge to quantify biodegradation half-lives.
- Ecotoxicology: Conduct acute toxicity assays on Daphnia magna (48h LC50) and algal growth inhibition (72h EC50). Model bioaccumulation potential using EPI Suite’s BCFBAF module .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
